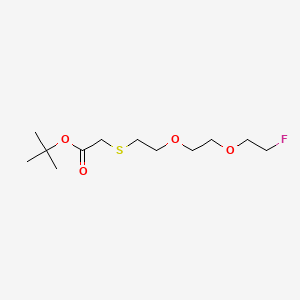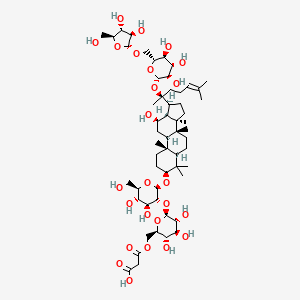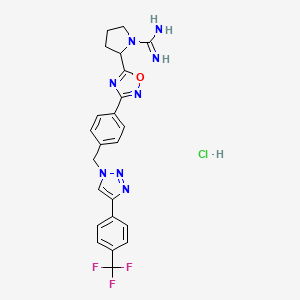
Anti-inflammatory agent 23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 23 is a compound known for its potent anti-inflammatory properties. It inhibits lipopolysaccharide-activated nitric oxide production with an IC50 value of 0.449 μM and exhibits good affinity for the p65 protein . This compound is part of a broader class of anti-inflammatory agents that are being explored for their potential to treat various inflammatory conditions.
Métodos De Preparación
The synthesis of anti-inflammatory agent 23 involves several steps. One common synthetic route includes the reaction of specific aromatic amines with chalcones in the presence of trifluoroacetic acid as a solvent. This method results in the formation of intermediate compounds, which upon oxidative cyclization, yield the desired anti-inflammatory agent . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Anti-inflammatory agent 23 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 23 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Researchers use it to investigate the biological pathways involved in inflammation.
Medicine: It is being explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and formulations
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 23 involves the inhibition of the p65 protein, which is a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex. By inhibiting this protein, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This action helps to alleviate the symptoms of inflammatory diseases.
Comparación Con Compuestos Similares
Anti-inflammatory agent 23 is unique in its high affinity for the p65 protein and its potent inhibition of nitric oxide production. Similar compounds include:
Aspirin: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Ibuprofen: Another common anti-inflammatory drug that also targets cyclooxygenase enzymes.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar mechanism of action to ibuprofen
In comparison, this compound offers a more targeted approach by specifically inhibiting the p65 protein, which may result in fewer side effects and greater efficacy in certain conditions.
Propiedades
Fórmula molecular |
C34H49NO6 |
|---|---|
Peso molecular |
567.8 g/mol |
Nombre IUPAC |
[(6R,7S,9S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-(5-methyl-2,6-dioxo-1,3-oxazin-3-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C34H49NO6/c1-19(17-35-18-20(2)31(37)41-32(35)38)7-10-28-21(3)30-29(40-28)16-27-25-9-8-23-15-24(39-22(4)36)11-13-33(23,5)26(25)12-14-34(27,30)6/h8,18-19,21,24-30H,7,9-17H2,1-6H3/t19-,21-,24+,25?,26?,27?,28-,29?,30?,33+,34+/m1/s1 |
Clave InChI |
WBWSCPJMCGFMBT-LMZHLZBZSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC2C1[C@]3(CCC4C(C3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)CN6C=C(C(=O)OC6=O)C |
SMILES canónico |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)CN6C=C(C(=O)OC6=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


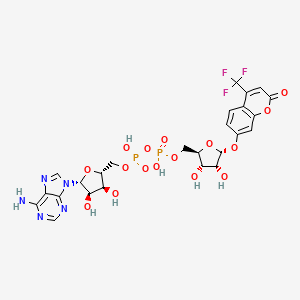
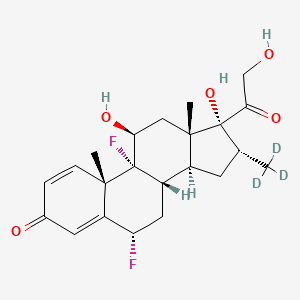
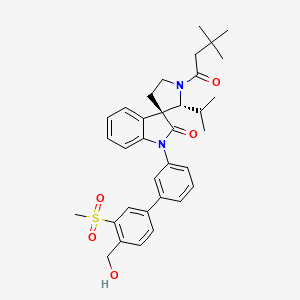

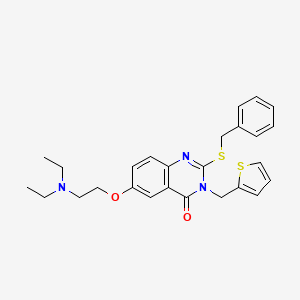
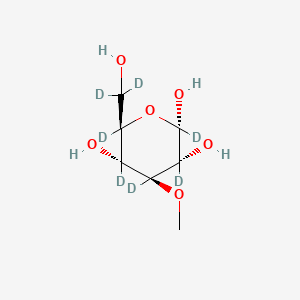
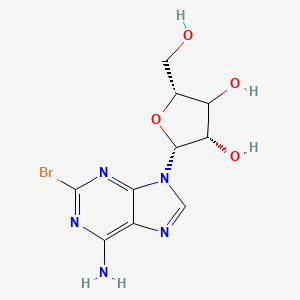
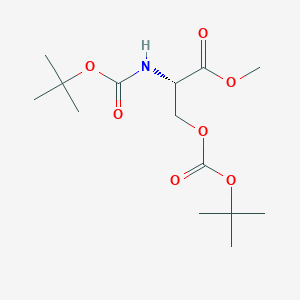
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
